gp100 (182-191)
Description
gp100 (182-191) is a peptide fragment derived from the glycoprotein 100 (gp100), a melanocyte lineage-specific antigen overexpressed in melanoma cells . This epitope is presented by the HLA-A2.1 major histocompatibility complex (MHC) class I molecule, enabling recognition by cytotoxic T lymphocytes (CTLs) in melanoma patients . Gp100 plays a critical role in melanoma immunotherapy, as it serves as a tumor-associated antigen (TAA) for vaccine development and adoptive T cell therapies. Preclinical studies demonstrate that gp100-specific CTLs can lyse HLA-A2.1+ melanoma cells but spare normal melanocytes, highlighting its tumor-selective expression . However, gp100 processing and expression vary across melanoma subtypes; for example, amelanotic melanoma cell lines like SK-MEL-28 show fragmented gp100 bands (26 kDa) distinct from the full-length 100-kDa form in MNT-1 cells .
Properties
sequence |
HTMEVTVYHR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (182-191); gp100 (182-191) |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions Involving gp100 (182-191)
The primary chemical reaction involving gp100 (182-191) occurs during its binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for the activation of cytotoxic T lymphocytes (CTLs), which can subsequently induce apoptosis in melanoma cells.
Binding Mechanism
The binding mechanism can be summarized as follows:
-
Peptide Presentation : gp100 (182-191) binds to the HLA-A*0201 molecule on antigen-presenting cells.
-
T Cell Activation : The peptide-HLA complex is recognized by CD8+ T cell receptors, leading to T cell activation.
-
Cytotoxic Response : Activated CTLs target and kill melanoma cells expressing the gp100 antigen.
The kinetics of this binding can be analyzed using techniques such as surface plasmon resonance, which provides insights into the binding affinities and kinetics of the interaction.
Modifications and Enhanced Binding
Research has shown that modifications to the gp100 peptide sequence can enhance its binding affinity to HLA molecules. For instance, studies have demonstrated that certain amino acid substitutions can significantly increase the binding strength of modified peptides compared to the wild-type gp100 peptide .
Purity and Yield Analysis
The purity and yield of synthesized peptides are critical for their application in immunological studies. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of gp100 (182-191). A typical purity requirement for research applications is above 95%.
Immune Response Activation
Functional studies have demonstrated that CTLs specific to gp100 can effectively induce apoptosis in melanoma cells. The interaction between CTLs and melanoma cells expressing gp100 leads to:
-
Cytokine Secretion : Increased levels of interferon-gamma are observed upon stimulation with gp100 peptides .
-
Memory T Cell Formation : Long-term studies indicate that vaccination with gp100 can generate memory CD8+ T cells capable of rapid recall responses upon re-exposure to the antigen .
Variability in Expression
Research has shown variability in gp100 expression among different melanoma cell lines, with some lines exhibiting strong expression while others show lower levels. This variability may influence treatment outcomes in patients receiving therapies targeting gp100 .
Comparison with Similar Compounds
Structural and Functional Comparison with Other Melanoma Antigens
gp100 (182-191) belongs to a family of melanocyte differentiation antigens targeted in immunotherapy. Key comparators include:
Key Differences :
- Immunogenicity: gp100 (182-191) and Trp2 are highly immunogenic in HLA-A2.1+ patients, while HER2/neu requires anchor-modified peptides to enhance MHC binding .
- Tumor Specificity: Unlike MAGE-A3 (expressed in multiple cancers), gp100 is melanocyte-lineage restricted, reducing off-tumor toxicity .
Comparison with Modified gp100 Peptides
To overcome weak immunogenicity, gp100 (182-191) derivatives with amino acid substitutions (e.g., anchor residue modifications) have been developed:
Key Findings :
- Anchor-modified peptides (e.g., G9-209/2M) enhance HLA-A2.1 binding and generate CTLs capable of recognizing native gp100 .
- APL A3, a null ligand, fails to activate T cells, underscoring the importance of specific residue interactions in TCR signaling .
Clinical Efficacy in Melanoma Therapies
gp100 (182-191)-based therapies have been compared with other immunotherapies:
Key Insights :
- TCRm-CD3 bispecifics targeting gp100 show unprecedented survival benefits but depend on tumor-specific pHLA expression to avoid off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
